4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
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Overview
Description
4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one is a synthetic organic compound that belongs to the class of substituted piperidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one typically involves the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Bromination: The piperidine ring is then brominated using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Fluorophenyl Butanone: The brominated piperidine is coupled with 4-fluorophenyl butanone using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring or the butanone moiety.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The bromine atom on the piperidine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while substitution could result in various substituted piperidines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, potentially as a ligand for receptors.
Medicine: Investigated for its potential therapeutic effects, possibly as a precursor to drugs targeting neurological conditions.
Industry: Used in the development of new materials or as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one would depend on its specific interactions with molecular targets. Typically, such compounds might interact with receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloropiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
- 4-(4-Methylpiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
- 4-(4-Hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
Uniqueness
The presence of the bromine atom in 4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one makes it unique compared to its analogs. Bromine can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic properties.
Properties
Molecular Formula |
C15H19BrFNO |
---|---|
Molecular Weight |
328.22 g/mol |
IUPAC Name |
4-(4-bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C15H19BrFNO/c16-13-7-10-18(11-8-13)9-1-2-15(19)12-3-5-14(17)6-4-12/h3-6,13H,1-2,7-11H2 |
InChI Key |
BPYJNEABRNHJGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1Br)CCCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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